Aranose

Vue d'ensemble

Description

Il s'agit d'un dérivé de la nitrosourée développé en Union soviétique dans les années 1970 . Le composé est un conjugué entre le résidu cytotoxique et mutagène de la N-nitroso-N-méthylurée et le sucre L-arabinose . L'aranose est connu pour sa toxicité hématologique relativement faible et un indice thérapeutique plus large que les autres nitrosourées disponibles à cette époque .

Méthodes De Préparation

La synthèse de l'aranose implique la condensation de la N-méthylurée avec le L-arabinose, produisant de la 3-alpha-L-arabinopyranosyl-1-méthylurée, suivie de la nitrosation de cette dernière . Les conditions réactionnelles impliquent généralement des conditions légèrement alcalines ou un chauffage, ce qui conduit à la formation de l'this compound sans production de diazométhane . Les méthodes de production industrielle sont similaires, se concentrant sur la synthèse efficace et sûre du composé tout en garantissant une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Maillard Reaction with Hydroxycinnamic Acids and Alanine

Arabinose undergoes nonenzymatic browning reactions when heated with hydroxycinnamic acids (e.g., ferulic acid, caffeic acid) and alanine. These reactions involve:

Decarboxylation Pathways :

-

Ferulic acid (FA) decarboxylates rapidly in the presence of alanine, forming vinylguaiacol (3 ) via an intermediate anion (3a ) .

-

Caffeic acid (CA) follows a similar pathway, yielding vinylcatechol (VC ) .

Key Reaction Products :

| Reactants | Major Products | Observed m/z | Relative Intensity (%) |

|---|---|---|---|

| FA + Ara + Ala | Vinylguaiacol (C₉H₁₀O₂H⁺) | 151.0753 | 100 |

| CA + Ara | Vinylcatechol (C₈H₈O₂H⁺) | 137.0594 | 99 |

| FA + Ala | Vinylguaiacol-Ala adducts | 240.1230 | 1–6 |

pH Dynamics :

-

FA/Ala systems show a sharp pH increase from 4.9 to 8.7 within 10 minutes due to alanine-mediated decarboxylation .

-

CA/Ara systems produce short-chain acids that mitigate pH changes, reducing browning potential compared to FA .

Microbial Catabolic Pathways

Fungi and yeast metabolize L-arabinose via a reductase-dependent pathway:

Enzymatic Steps :

-

L-Arabinose Reductase (LarA) : Converts L-arabinose to L-arabitol (Km = 93 mM for Aspergillus niger) .

-

L-Arabitol Dehydrogenase (LadA) : Oxidizes L-arabitol to L-xylulose .

-

L-Xylulose Reductase (LxrA) : Produces xylitol, entering central metabolism .

Ethanol Production :

-

Candida spp. yield 0.18 g ethanol/g L-arabinose under oxygen-limited conditions .

-

Aerobic conditions prioritize biomass synthesis over ethanol due to NAD⁺ availability .

Enzymatic Kinetics and Mutant Strains

Catalytic Efficiency in *Geobacillus stearothermophilus *:

| Strain | Kₐₜ (s⁻¹) | Kₘ (mM) | Kₐₜ/Kₘ (s⁻¹·mM⁻¹) |

|---|---|---|---|

| Wild Type | 33.8 | 2.1 | 16.1 |

| Mutant (e.g., M1) | 11.9–27.8 | 4.2 | 2.8–6.6 |

Mutants exhibit reduced turnover rates but higher substrate affinity, altering arabinose utilization efficiency .

Computational Reaction Datasets

Arabinose-related reactions are cataloged in large-scale datasets like ORDerly and USPTO-33K , which standardize:

Dataset Metrics :

| Parameter | ORDerly-Forward | USPTO-33K |

|---|---|---|

| Total Reactions | 1,771,032 | 33,099 |

| Filtered Reactions | 691,142 | 33,099 |

| Temperature Range (°C) | 20–150 | 25–120 |

This synthesis of experimental and computational data underscores arabinose’s versatility in organic chemistry and biotechnology. Its role in Maillard chemistry, microbial metabolism, and synthetic biology remains a focal point for sustainable chemical production.

Applications De Recherche Scientifique

Applications in Food Industry

2.1 Sugar Blocker in Food Products

L-Arabinose is widely utilized as a sugar blocker in food formulations. Its ability to delay the digestion of sucrose leads to a slower absorption of glucose, thereby reducing postprandial blood glucose spikes. This property has been demonstrated in clinical studies where co-ingestion of L-arabinose with sucrose resulted in significantly lower peak glucose levels compared to control groups .

2.2 Flavoring Agent

Due to its sweet taste, L-arabinose is used as a flavoring agent in various food products. It participates in the Maillard reaction, contributing to desirable flavors in baked goods and confections .

2.3 Dietary Supplements

L-Arabinose is incorporated into dietary supplements aimed at weight management and glycemic control. Clinical studies have shown its effectiveness in lowering insulin levels and improving metabolic responses when combined with other ingredients .

Health Applications

3.1 Blood Glucose Management

Research indicates that L-arabinose can significantly reduce glycemic responses when consumed with carbohydrates. A study demonstrated that participants consuming L-arabinose with sucrose experienced a delayed increase in plasma glucose levels compared to those consuming sucrose alone .

3.2 Prebiotic Effects

Emerging evidence suggests that L-arabinose may act as a prebiotic, promoting beneficial changes in gut microbiota composition. This effect could contribute to improved digestive health and overall well-being .

Pharmaceutical Applications

4.1 Drug Development

L-Arabinose has potential applications in pharmaceutical formulations as a precursor for the synthesis of nucleoside analogs used in antiviral medications . Its role as an excipient in drug delivery systems is also being explored due to its biocompatibility and low toxicity.

4.2 Anti-Cancer Research

Recent studies have indicated that D-arabinose (a structural isomer) may induce autophagy and cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology . This line of research highlights the need for further investigation into the anti-cancer properties of L-arabinose.

Table 1: Summary of Clinical Studies on L-Arabinose

Regulatory Status and Market Insights

L-Arabinose has been approved for use as a new resource food by various health authorities, including the Japanese Ministry of Health and the American Medical Society . Its market presence is growing due to increasing consumer interest in health-oriented products.

Mécanisme D'action

Aranose exerts its effects by alkylating DNA, forming DNA intra-strand adducts and cross-linking between strands . This inhibits mitosis and promotes apoptosis of the affected cells . The presence of the L-arabinose residue in the molecule enhances its penetration into malignant cells and its ability to cross the blood-brain barrier . This improves the concentration ratio of the compound in tumor versus normal tissue, enhancing its anticancer activity while reducing toxicity for normal cells .

Comparaison Avec Des Composés Similaires

L'aranose est unique par rapport aux autres dérivés de la nitrosourée en raison de sa toxicité hématologique relativement faible et de son indice thérapeutique plus large . Les composés similaires comprennent :

Cytarabine (cytosine arabinoside) : Un autre médicament anticancéreux qui contient le résidu L-arabinose, utilisé principalement dans le traitement de la leucémie.

Fludarabine (2-fluoro-arabinoside du nucléoside adénosine) : Utilisée dans le traitement de la leucémie lymphoïde chronique et du lymphome non hodgkinien.

L'unicité de l'this compound réside dans son amélioration de la pénétration dans les cellules malignes et la réduction de la toxicité pour les cellules normalement à division rapide, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .

Activité Biologique

Aranose, primarily known as L-arabinose , is a pentose sugar with significant biological implications, particularly in metabolic processes and its effects on glycemic control. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of L-arabinose.

1. Metabolism of L-Arabinose

L-arabinose metabolism is crucial for various organisms, particularly Escherichia coli. The metabolism of L-arabinose has been shown to enhance the virulence of certain pathogens. Research indicates that L-arabinose does not merely serve as a nutrient source but plays a significant role in regulating virulence factors during infection. This is achieved through the upregulation of the type III secretion system (T3SS) and other virulence-associated genes, which are activated in response to L-arabinose presence in the cytosol .

2. Regulation of Gene Activity

The regulation of the L-arabinose operon in E. coli has been extensively studied, revealing mechanisms of positive gene regulation influenced by L-arabinose. The regulatory protein AraC plays a pivotal role in this process, modulating gene expression based on arabinose concentration. This regulatory system exemplifies intricate metabolic control mechanisms that link nutrient availability to gene expression and pathogenicity .

3. Glycemic Control

L-arabinose has been investigated for its potential to lower postprandial glycemic and insulinemic responses. A randomized crossover trial demonstrated that adding L-arabinose to sugary drinks significantly reduced glucose and insulin peaks by 15% and 52%, respectively. This effect was consistent across various drink formulations, indicating its potential utility in managing blood sugar levels .

Table 1: Effects of L-Arabinose on Glycemic Responses

| Drink Type | Glucose Reduction (%) | Insulin Reduction (%) |

|---|---|---|

| Control | 15 | 52 |

| Fat + Control | 8 | 45 |

| Starch + Control | 7 | 29 |

Case Study 1: Efficacy in Human Trials

A clinical trial involving healthy subjects assessed the efficacy of L-arabinose in reducing glycemic responses when added to various drinks. The study found significant reductions in both glucose and insulin responses, highlighting the compound's potential as a dietary supplement for glycemic control .

Case Study 2: Regulatory Approval in Japan

Research conducted by CPL Business Consultants examined the regulatory landscape for L-arabinose in Japan, where it is used as a food ingredient. The study provided insights into its historical use, safety evaluations, and market presence. Notably, no adverse effects have been reported since its introduction, supporting its safety profile for consumer use .

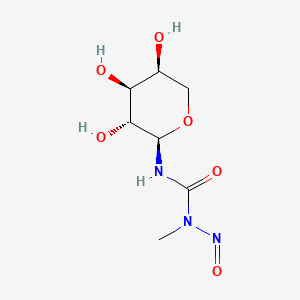

Propriétés

Numéro CAS |

167396-23-8 |

|---|---|

Formule moléculaire |

C7H13N3O6 |

Poids moléculaire |

235.19 g/mol |

Nom IUPAC |

1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea |

InChI |

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1 |

Clé InChI |

BADMGRJDJPQBLS-UNTFVMJOSA-N |

SMILES |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

SMILES isomérique |

CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O |

SMILES canonique |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-alpha-L-arabinopyranosyl-1-methylnitrosourea aranoza |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.